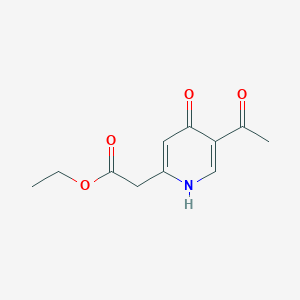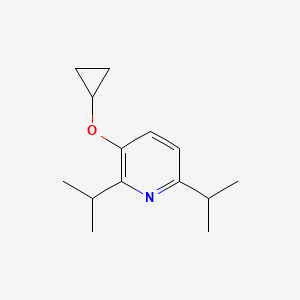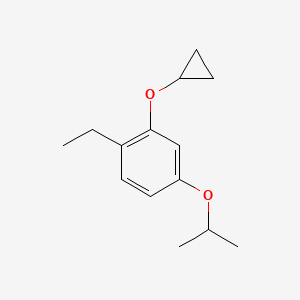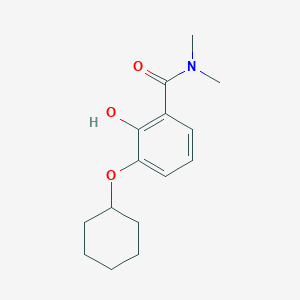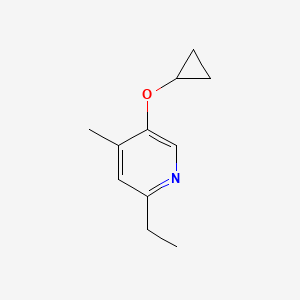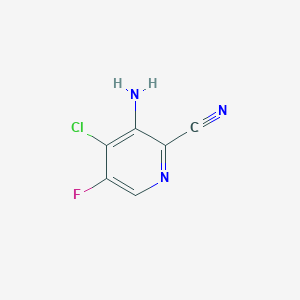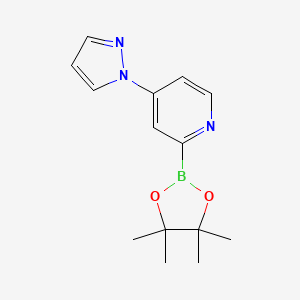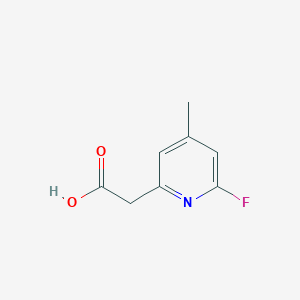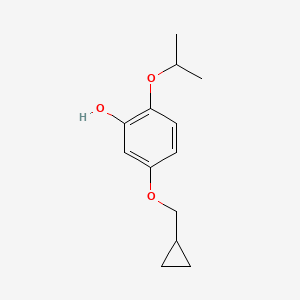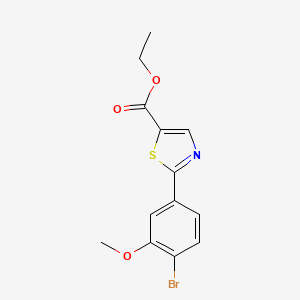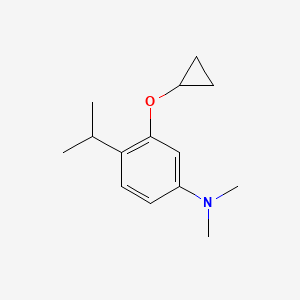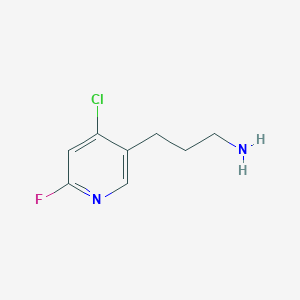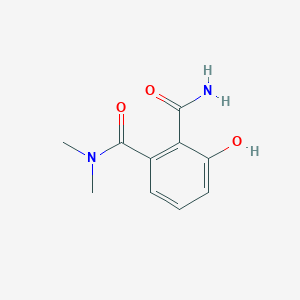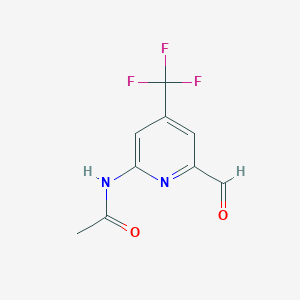
N-(6-Formyl-4-(trifluoromethyl)pyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Formyl-4-(trifluoromethyl)pyridin-2-yl)acetamide is a chemical compound characterized by the presence of a pyridine ring substituted with a formyl group and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Formyl-4-(trifluoromethyl)pyridin-2-yl)acetamide typically involves the reaction of 6-formyl-4-(trifluoromethyl)pyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the industrial process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Formyl-4-(trifluoromethyl)pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-(6-Carboxy-4-(trifluoromethyl)pyridin-2-yl)acetamide.
Reduction: N-(6-Hydroxymethyl-4-(trifluoromethyl)pyridin-2-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(6-Formyl-4-(trifluoromethyl)pyridin-2-yl)acetamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(6-Formyl-4-(trifluoromethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)pivalamide: Similar structure but with a pivalamide group instead of an acetamide group.
2,2,2-Trifluoro-N-(6-fluoro-2-nitro-pyridin-3-yl)-acetamide: Contains a nitro group and a fluoro group, offering different reactivity and applications.
Uniqueness
N-(6-Formyl-4-(trifluoromethyl)pyridin-2-yl)acetamide is unique due to the combination of its formyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H7F3N2O2 |
|---|---|
Molekulargewicht |
232.16 g/mol |
IUPAC-Name |
N-[6-formyl-4-(trifluoromethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C9H7F3N2O2/c1-5(16)13-8-3-6(9(10,11)12)2-7(4-15)14-8/h2-4H,1H3,(H,13,14,16) |
InChI-Schlüssel |
GDHRENUQIXOPOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC(=N1)C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


